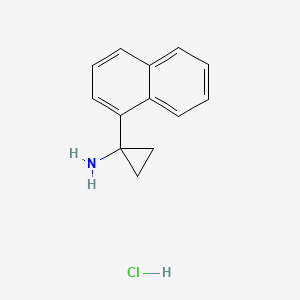

1-Naphthalen-1-yl-cyclopropylamine hydrochloride

描述

1-Naphthalen-1-yl-cyclopropylamine hydrochloride (CAS: 1215654-02-6) is a cyclopropylamine derivative substituted with a naphthalene moiety and formulated as a hydrochloride salt. The molecular formula is C₁₃H₁₅ClN, with a molecular weight of 220.72 g/mol . The hydrochloride salt improves solubility, a common strategy for amine-containing pharmaceuticals .

属性

IUPAC Name |

1-naphthalen-1-ylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUCLONVZTWDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Naphthalen-1-yl-cyclopropylamine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on neuropharmacology, anticancer properties, and other therapeutic applications.

- Molecular Formula : C₁₃H₁₄ClN

- Molar Mass : Approximately 219.71 g/mol

- Appearance : Off-white solid

The compound contains a naphthalene ring and a cyclopropylamine moiety, which contribute to its reactivity and biological activity. Its synthesis typically involves nucleophilic substitution reactions due to the cyclopropylamine group.

Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions suggest potential applications in treating mood disorders such as depression and anxiety. However, comprehensive clinical studies are still required to validate these effects.

Anticancer Activity

A series of studies have evaluated the anticancer properties of cyclopropylamine derivatives, including this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, with promising results in inhibiting cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MOLT-4 | 2.25 | Potent LSD1 inhibitor |

| This compound | A549 | 1.80 | Selective for cancer cells |

| This compound | HCT-116 | 6.08 | Sparing normal HEK-293 cells |

These findings indicate that the compound may act as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), which is implicated in various cancer pathways .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites.

- Modulation of Receptor Activity : Its structural characteristics allow it to interact with various receptors involved in neurotransmission and cellular signaling pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuropharmacology Study : A study examined the effects of this compound on serotonin receptors, revealing increased serotonin uptake in neuronal cultures, suggesting antidepressant-like properties.

- Anticancer Research : In a study evaluating a series of cyclopropylamines, compounds similar to this compound showed enhanced anticancer activity against leukemia and lung cancer cell lines, indicating its potential as a lead compound for further development .

科学研究应用

Medicinal Chemistry

1-Naphthalen-1-yl-cyclopropylamine hydrochloride is being investigated for its potential therapeutic properties, particularly in neuropharmacology. Key applications include:

- Neurotransmitter Modulation : The compound has shown effects on serotonin and dopamine pathways, suggesting potential applications in treating depression and anxiety disorders .

- Histamine H3 Receptor Modulation : Certain cyclopropyl amines, including this compound, have been identified as modulators of the histamine H3 receptor, which is relevant for conditions like sleep disorders and cognitive dysfunctions .

Biological Research

In biological studies, this compound serves as a probe for understanding interactions between small molecules and biological macromolecules. Its unique structure allows researchers to explore:

- Binding Affinities : Investigating how the compound interacts with various receptors can provide insights into its pharmacological potential.

- Cellular Processes : The compound may influence cellular signaling pathways, gene expression, or metabolic processes .

Case Studies

Several studies highlight the applications of this compound:

These studies underscore the compound's versatility and relevance in ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

1-(Methoxymethyl)cyclopropanamine Hydrochloride (CAS: 1029716-05-9)

- Structure : Features a methoxymethyl group on the cyclopropane ring instead of naphthalene.

- Molecular Formula: C₅H₁₂ClNO.

- Key Differences: Reduced aromaticity and molecular weight compared to the naphthalene derivative.

1-Methylcyclopropanamine Hydrochloride (CAS: Multiple)

Naphthalene-Substituted Analogs

(R)-1-(1-Naphthyl)ethylamine Hydrochloride (CAS: 82572-04-1)

- Structure : Ethylamine chain with a chiral center attached to naphthalene.

- Molecular Formula : C₁₂H₁₄ClN.

- Stereochemistry (R-configuration) may influence biological activity, a factor absent in the non-chiral cyclopropylamine derivative .

Cyclopropyl(naphthalen-1-yl)methanamine Hydrochloride (CAS: 58271-60-6)

- Structure : Cyclopropane directly bonded to a methanamine group and naphthalene.

- Molecular Formula : C₁₄H₁₆ClN.

- Higher molecular weight (233.74 g/mol) and melting point (245–247°C, decomp) suggest greater thermal stability compared to the target compound .

Pharmacologically Relevant Derivatives

Cyclopropyl Norfentanyl Hydrochloride (CAS: 1432-04-8)

- Structure : Piperidine-linked cyclopropanecarboxamide.

- Molecular Formula : C₁₅H₂₀ClN₂O.

- Key Differences :

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature(s) |

|---|---|---|---|---|

| 1-Naphthalen-1-yl-cyclopropylamine HCl | C₁₃H₁₅ClN | 220.72 | Not reported | Naphthalene + cyclopropylamine |

| 1-(Methoxymethyl)cyclopropanamine HCl | C₅H₁₂ClNO | 137.61 | Not reported | Methoxymethyl substituent |

| Cyclopropyl(naphthalen-1-yl)methanamine HCl | C₁₄H₁₆ClN | 233.74 | 245–247 (decomp) | Methanamine linker |

| (R)-1-(1-Naphthyl)ethylamine HCl | C₁₂H₁₄ClN | 207.70 | Not reported | Chiral ethylamine chain |

Analytical Methods

- HPLC Applications : Methods validated for alkaloid hydrochlorides (e.g., berberine, palmatine) could be adapted for the target compound, though retention times may vary due to structural differences.

- Crystallography: SHELX software is widely used for structural validation. For example, naphthalen-1-ylmethanol forms O–H⋯O hydrogen-bonded chains , a pattern that may persist in hydrochloride salts.

准备方法

Method Overview:

This route involves the formation of the cyclopropane ring onto the naphthalene core using diazo compounds under transition metal catalysis, typically rhodium or copper catalysts.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Starting Material | Naphthalene derivatives (e.g., 1-naphthol or 1-acetyl naphthalene) |

| Cyclopropanation Agent | Diazo compounds (e.g., diazomethane or its derivatives) |

| Catalyst | Rhodium(II) acetate or copper catalysts |

| Solvent | Dichloromethane, toluene, or other inert solvents |

| Temperature | Usually ambient or slightly elevated (~25-50°C) |

| Yield | Typically above 50%, with optimized conditions exceeding 90% |

Research Findings:

- The process is efficient for producing 2-(Naphthalen-1-yl)cyclopropan-1-amine hydrochloride with high purity and yield, suitable for scale-up.

- The patent (EP3112334A1) describes a process involving initial formation of a cyclopropyl-naphthalene derivative, followed by amination.

Nucleophilic Substitution on Naphthalene Derivatives

Method Overview:

This approach involves nucleophilic attack of cyclopropanamine or its precursors on activated naphthalene derivatives, often under basic conditions, followed by salt formation with hydrochloric acid.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Starting Material | 1-naphthol or 1-acetyl naphthalene |

| Reagents | Cyclopropanamine or its derivatives, base (e.g., K₂CO₃) |

| Solvent | Dimethylformamide (DMF), ethanol, or similar solvents |

| Reaction Time | 12–24 hours |

| Temperature | Reflux (~80°C) |

| Purification | Recrystallization or chromatography |

Research Findings:

- This method offers a straightforward route with good yields (~70-80%) when optimized.

- The process benefits from mild conditions and easier purification steps.

Reductive Amination of Naphthalene-1-carbaldehyde

Method Overview:

This method involves the reductive amination of naphthalene-1-carbaldehyde with cyclopropylamine, followed by acidification to form the hydrochloride salt.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Starting Material | Naphthalene-1-carbaldehyde |

| Reagent | Cyclopropylamine, hydrogen gas, catalyst (e.g., Pd/C) |

| Solvent | Ethanol or methanol |

| Temperature | 60–80°C |

| Reaction Time | 4–8 hours |

| Post-reaction | Acidification with HCl to produce hydrochloride salt |

Research Findings:

- This route is efficient, with yields often exceeding 85%.

- It allows for high purity and is scalable.

Data Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclopropanation + Amination | Diazo compounds, transition metal catalysts | Ambient to moderate temperature, inert solvent | >90% | High selectivity, scalable | Requires handling diazo compounds |

| Nucleophilic Substitution | 1-Naphthol derivatives, cyclopropanamine | Reflux in DMF or ethanol, basic conditions | 70–80% | Mild conditions, straightforward | Longer reaction time |

| Reductive Amination | Naphthalene-1-carbaldehyde, cyclopropylamine | Hydrogenation at 60–80°C | >85% | High yield, high purity | Requires hydrogenation setup |

Research Findings and Notes:

- The patent EP3112334A1 highlights a process involving initial formation of a cyclopropyl-naphthalene derivative, followed by heating above 190°C to achieve high yields (>50%, often exceeding 90%) with minimal side products, and with scalability advantages.

- The process avoids complex catalysts like Grignard reagents, reducing safety risks and costs.

- Literature indicates that cyclopropanation via diazo chemistry is the most common industrial route, with subsequent amination or salt formation to produce the hydrochloride salt.

- The choice of method depends on the desired scale, available reagents, and specific purity requirements.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Naphthalen-1-yl-cyclopropylamine hydrochloride in academic research?

- Methodological Answer : The synthesis typically involves coupling naphthalen-1-yl groups with cyclopropylamine precursors. A two-step approach is common:

Amination : Reacting a naphthalene derivative (e.g., 1-naphthol or bromonaphthalene) with cyclopropylamine under catalytic conditions (e.g., Pd-mediated cross-coupling) .

Hydrochloride Formation : Treating the freebase amine with hydrochloric acid to improve solubility and stability .

Purity is ensured via recrystallization from ethanol/water mixtures, monitored by HPLC (≥98% purity) .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the cyclopropyl ring and naphthalene moiety (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar naphthalene-cyclopropane hybrids .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous assays?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances water solubility (e.g., >50 mg/mL at 25°C), but precipitation may occur in high-ionic-strength buffers. Pre-dissolve in DMSO (10 mM stock) for biological assays .

- Stability : Store at −20°C under inert gas (N/Ar) to prevent cyclopropane ring opening or naphthalene oxidation. Monitor degradation via LC-MS over 72-hour stability trials .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyclopropane ring’s strain (≈27 kcal/mol) increases susceptibility to ring-opening reactions. For example:

- Acid-Catalyzed Reactions : Protonation at the amine triggers cyclopropane cleavage, forming allylic intermediates. Track kinetics using F NMR with fluorinated analogs .

- Photochemical Studies : UV irradiation (254 nm) induces [2+2] cycloadditions with alkenes, monitored via time-resolved FTIR .

Q. What strategies are effective in resolving contradictory data on the biological activity of this compound?

- Methodological Answer :

- Dose-Response Validation : Perform IC assays across multiple concentrations (1 nM–100 µM) to rule out off-target effects .

- Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., naphthoquinones) that may confound activity data .

- Species-Specific Toxicity : Compare results across human cell lines and rodent models, as naphthalene metabolism varies significantly (e.g., CYP2F2-mediated activation in mice) .

Q. How can computational modeling predict the reactivity of this compound with biomolecular targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with aromatic receptors (e.g., GPCRs). Prioritize π-π stacking between naphthalene and Phe/Tyr residues .

- MD Simulations : Simulate cyclopropane ring strain under physiological conditions (CHARMM force fields) to predict hydrolysis rates .

Q. What toxicological screening protocols are recommended for in vivo studies of this compound?

- Methodological Answer :

- Acute Toxicity : Follow OECD Guideline 423, testing doses from 50–300 mg/kg in rodents, with endpoints including hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Genotoxicity : Conduct Ames tests (TA98 strain) to assess naphthalene-derived mutagenicity. Include S9 metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。